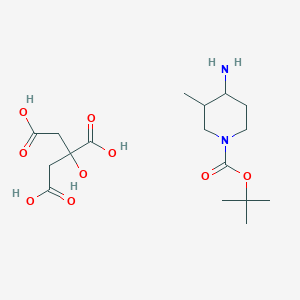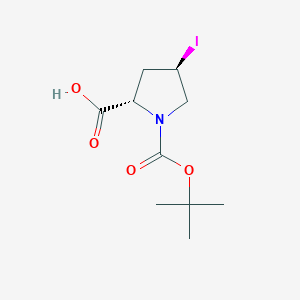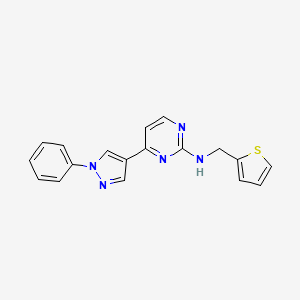
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a phenyl-pyrazole and a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.
科学的研究の応用
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用機序
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would depend on the biological context and the specific target.
類似化合物との比較
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(benzyl)pyrimidin-2-amine: Similar structure but with a benzyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine lies in its combination of a pyrimidine core with both a phenyl-pyrazole and a thiophen-2-ylmethyl group. This unique structure may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C18H15N5S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-(1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5S/c1-2-5-15(6-3-1)23-13-14(11-21-23)17-8-9-19-18(22-17)20-12-16-7-4-10-24-16/h1-11,13H,12H2,(H,19,20,22) |
InChIキー |
DLJBDFTUBTXFPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



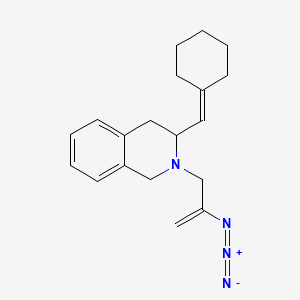
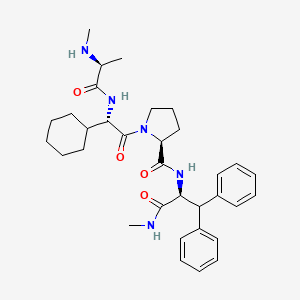
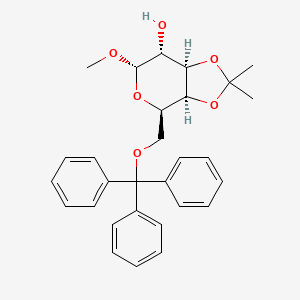

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
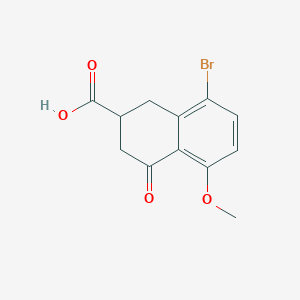
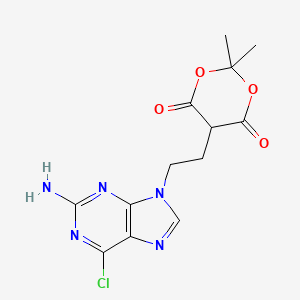
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

